(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid
Description
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid is a chiral non-proteinogenic amino acid featuring a 6-chloropyridin-3-yl substituent. Its structure comprises a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 6-chloro-substituted pyridine ring at the C3 position. Such compounds are often explored in medicinal chemistry for their ability to mimic natural amino acids while introducing halogen-mediated interactions or altered binding affinities .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
UKRRFOGHAISFEZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloropyridine.
Formation of Intermediate: The 6-chloropyridine undergoes a series of reactions to introduce the amino group at the 2-position. This can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The intermediate is then coupled with a suitable amino acid precursor to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes and receptors, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, differing in substituent groups, stereochemistry, or salt forms. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Substituent Position and Electronic Effects
- Chloropyridine Isomers : The target compound’s 6-chloro-3-pyridinyl group contrasts with the 6-chloro-2-pyridinyl substituent in ’s hydrochloride salt. The 3-pyridinyl position may allow better resonance stabilization and distinct dipole moments, influencing interactions with biological targets like G-protein-coupled receptors .
- Benzotriazole vs. Chloropyridine : The benzotriazole group in introduces steric bulk and aromaticity, favoring hydrophobic or π-stacking interactions, whereas the chloropyridine group enables halogen bonding, critical for enhancing binding affinity in enzyme inhibitors .
Stereochemical and Salt Form Differences
- Stereochemistry : The (2S) configuration in the target compound versus the (3S) configuration in ’s analog highlights the importance of chiral centers in receptor selectivity. For example, thyroid hormone analogs like T3 (from ) rely on precise stereochemistry for activity .
- Hydrochloride Salts : ’s compound is a hydrochloride salt, improving aqueous solubility (critical for bioavailability), whereas the target compound’s free acid form may exhibit lower solubility but greater lipophilicity .
Functional Group Impact on Properties
- Chlorine vs. Benzotriazole : The chlorine atom’s electronegativity enhances dipole-dipole interactions, while benzotriazole’s nitrogen-rich structure may confer metabolic instability despite strong binding .
Biological Activity
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, also known as (S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, is an amino acid derivative with significant potential in medicinal chemistry. Its molecular formula is C8H10ClN2O2, and it has a molecular weight of approximately 200.62 g/mol. This compound is characterized by a chiral center at the second carbon, which influences its biological activity, particularly in neurological contexts.
Structural Features and Synthesis
The structural features of this compound include:
- Chiral Center : Enhances specificity in biological interactions.
- 6-Chloropyridine Moiety : Contributes to its potential biological activity by mimicking neurotransmitters.
The synthesis of this compound typically involves multi-step organic synthesis techniques, which ensure the retention of its chiral integrity while producing the desired compound efficiently .
Research indicates that this compound may interact with various neurotransmitter receptors, influencing synaptic transmission. Preliminary studies suggest it could act as an agonist or antagonist at specific receptors, thereby modulating excitatory neurotransmission. This mechanism positions the compound as a candidate for therapeutic applications in treating neurological disorders such as depression and anxiety .
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been observed to influence neuronal survival and function, particularly under conditions that mimic neurodegenerative diseases. For instance, in vitro models have demonstrated its ability to protect against oxidative stress-induced neuronal death.
Cytotoxicity and Antimicrobial Activity
In addition to its neuroprotective effects, this compound has been evaluated for its cytotoxic activity against various cell lines. Research findings indicate that it can significantly inhibit cellular growth at certain concentrations, showcasing potential as an anticancer agent . Moreover, its antimicrobial properties have been explored, revealing effectiveness against specific bacterial strains, suggesting applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Neuroprotection Against Oxidative Stress :
- Cytotoxic Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduces apoptosis in neuronal cells | |
| Cytotoxicity | Inhibits cell growth >50% at 0.05 mg/mL | |
| Antimicrobial | Effective against Staphylococcus aureus |
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Multi-step Organic Synthesis | Retains chiral integrity; efficient production |
| Aza-Michael Addition | Facilitates cyclization reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
